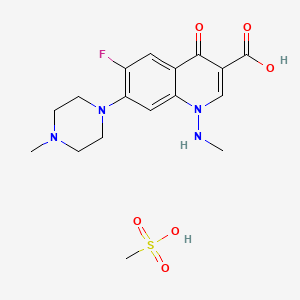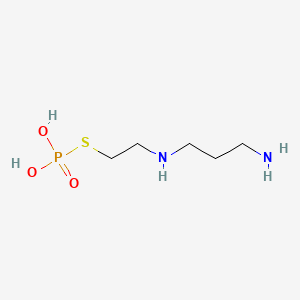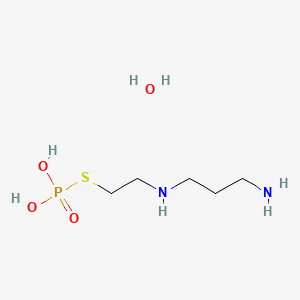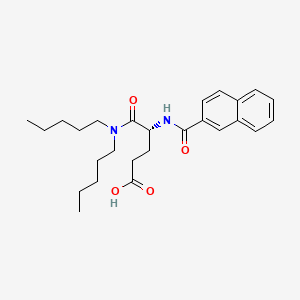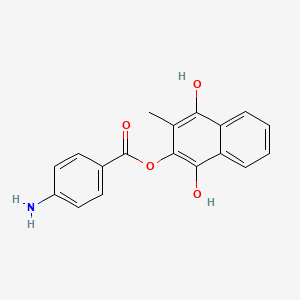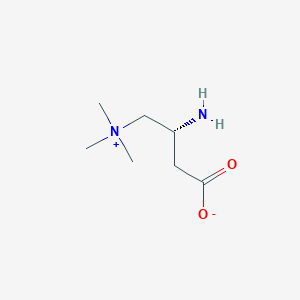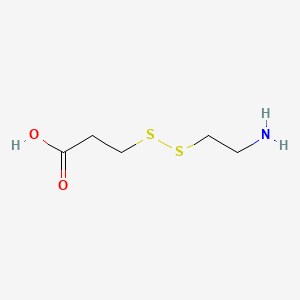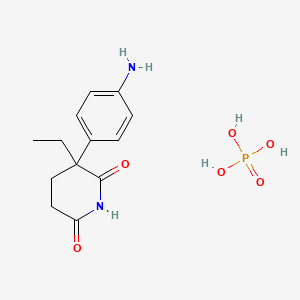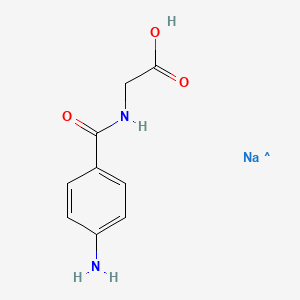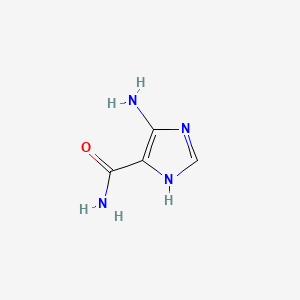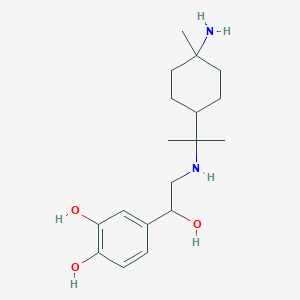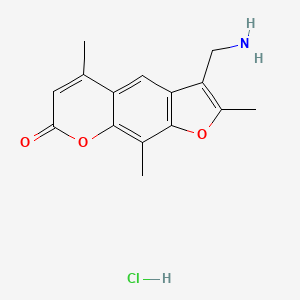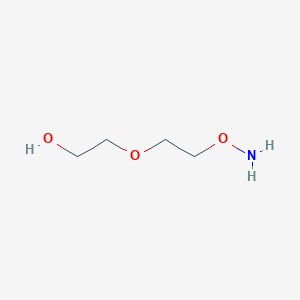![molecular formula C17H17ClN2O3 B1664953 (4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid CAS No. 356102-14-2](/img/structure/B1664953.png)
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Übersicht
Beschreibung
“(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid”, also known as Ani9, is a compound with the empirical formula C17H17ClN2O3 and a molecular weight of 332.78 . It is a potent and highly selective inhibitor of anoctamin1 (ANO1)/transmembrane protein 16A (TMEM16A), which completely inhibits ANO1 chloride current with submicromolar potency . It does not affect the intracellular calcium signaling and CFTR chloride channel activity .
Molecular Structure Analysis
The molecular structure of Ani9 is complex, with a variety of functional groups. The compound contains a chloro group, a methyl group, a methoxy group, a methylene group, and a hydrazide group .Physical And Chemical Properties Analysis
Ani9 is a white to beige powder that is soluble in DMSO at 25 mg/mL . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Herbicidal Ionic Liquids
- Field : Chemistry
- Application : MCPA is used in the synthesis of herbicidal ionic liquids .
- Method : The compound is combined with a phenoxyethylammonium cation to create a variety of ionic liquids .
- Results : The resulting ionic liquids have been tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
-
Antimicrobial Activity
- Field : Biomedical Sciences
- Application : MCPA is used as a special compound for antimicrobial activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
Here are a few more applications of the compound “(4-Chloro-2-methylphenoxy)acetic acid”, also known as MCPA :
-
Methyl Ester Synthesis
- Field : Organic Chemistry
- Application : MCPA is used in the synthesis of its methyl ester, known as Methyl 4-chloro-2-methylphenoxyacetate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The resulting compound has a molecular weight of 214.646 and its structure can be viewed using Java or Javascript .
-
Antitumor Activity
- Field : Biomedical Sciences
- Application : A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It exhibited pronounced antitumor activity .
Here are two more applications of the compound “(4-Chloro-2-methylphenoxy)acetic acid”, also known as MCPA :
-
Mass Spectrometry
- Field : Analytical Chemistry
- Application : MCPA is used in mass spectrometry, a technique that helps determine the mass of particles, the elemental composition of a sample or molecule, and the potential chemical structures of molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The mass spectrum of MCPA can be obtained, which provides valuable information about the molecular weight and structure of the compound .
-
Physiologically Active Substance
- Field : Biomedical Sciences
- Application : A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), turned out to be even more efficient as a physiologically active substance .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Chlorocreasin exhibited pronounced antitumor activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDALDZRKOBJXIE-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



